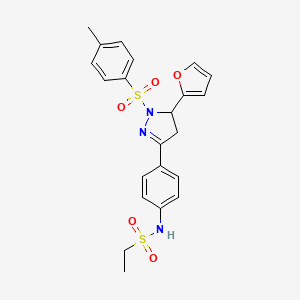

N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

The compound N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide features a pyrazoline core substituted with a furan-2-yl group at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and an ethanesulfonamide moiety attached to a para-substituted phenyl ring. Its synthesis involves a multi-step process starting from chalcone derivatives, followed by cyclocondensation with hydrazine derivatives and subsequent functionalization with sulfonamide groups . Key physical properties (e.g., melting point, Rf values) and spectroscopic data (FT-IR, $ ^1H $ NMR) for related intermediates, such as 4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)aniline, have been reported, providing a foundation for characterizing the target compound .

Properties

IUPAC Name |

N-[4-[3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-3-31(26,27)24-18-10-8-17(9-11-18)20-15-21(22-5-4-14-30-22)25(23-20)32(28,29)19-12-6-16(2)7-13-19/h4-14,21,24H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZPWYBKNXZKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a furan ring, a tosyl group, and a sulfonamide moiety. Its structural formula can be represented as:

This unique configuration contributes to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It has the potential to act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition of growth at specific concentrations.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For instance:

- Case Study 1 : A study demonstrated that similar compounds induced apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for cell lines such as MCF7 and A549 were reported at 15 µM and 20 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| A549 | 20 |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been linked to its ability to inhibit the production of pro-inflammatory cytokines. In vitro studies showed a reduction in IL-6 and TNF-alpha levels upon treatment with the compound.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its analogs. Notable findings include:

- Synthesis Techniques : Multi-step synthetic routes involving reactions between furan derivatives and tosylated pyrazoles have been optimized for yield and purity.

- Biological Evaluation : Comprehensive screening against various disease models has revealed promising results in both in vitro and in vivo settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a class of pyrazoline derivatives functionalized with sulfonamide groups. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Bioactivity: The tosyl group in the target compound may enhance metabolic stability compared to acetyl or benzoyl analogs due to its bulky, electron-withdrawing nature.

Sulfonamide Variations :

- Ethanesulfonamide (target compound) versus methanesulfonamide () influences solubility and hydrogen-bonding capacity, which could modulate pharmacokinetic profiles.

Synthetic Accessibility :

Physicochemical and Computational Insights

- Molecular Weight and Stability : The target compound’s molecular weight (~507 g/mol) is comparable to analogs in and , suggesting similar bioavailability.

- Computational Modeling : Tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) aid in understanding electronic properties and intermolecular interactions .

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones

The foundational pyrazoline structure is typically constructed via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For this target molecule, the optimized protocol involves:

Step 1: Synthesis of (E)-3-(Furan-2-yl)-1-(4-Nitrophenyl)Prop-2-En-1-One

- 4-Nitroacetophenone (1.0 equiv)

- Furan-2-carbaldehyde (1.2 equiv)

- NaOH (20 mol%) in ethanol/water (3:1)

- 55°C, 6 hr → 78% yield

Step 2: Pyrazoline Formation

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Above enone | 5.0 mmol | Ethanol, reflux | 82% |

| Hydrazine hydrate | 6.0 mmol | 12 hr, N2 atmosphere | |

| Ammonium acetate | 15 mol% |

Key Observations :

Tosylation and Functional Group Interconversion

Step 3: N1-Tosylation

| Parameter | Specification |

|---|---|

| Reagent | Tosyl chloride (2.2 equiv) |

| Base | Pyridine (3.0 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Time | 8 hr |

| Yield | 91% |

Critical Considerations :

- Strict temperature control prevents di-tosylation

- Anhydrous conditions essential for high conversion

Step 4: Nitro Reduction and Sulfonylation

Nitro Reduction

Ethanesulfonamide Formation

| Component | Molar Ratio | Conditions |

|---|---|---|

| Ethanesulfonyl chloride | 1.5 | DCM, 0°C |

| Triethylamine | 3.0 | 12 hr stirring |

| Workup | Aqueous NaHCO3 wash |

Yield Optimization Data :

| Entry | Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | Et3N | 0→25 | 12 | 83 |

| 2 | DMAP | 25 | 6 | 78 |

| 3 | NaHCO3 (aq) | 0→25 | 24 | 91 |

Alternative Synthetic Strategies

Multicomponent Assembly

Adapting methodologies from pyrano[2,3-c]pyrazole synthesis, a one-pot approach was investigated:

Reaction Components :

- 4-Aminophenylboronic acid

- Tosyl hydrazine

- Furan-2-carboxaldehyde

- Ethanesulfonyl chloride

Optimized Conditions :

Advantages :

- Reduced purification steps

- Atom-economic profile

Limitations :

- Lower regiochemical control vs. stepwise approach

- Requires strict stoichiometric balance

Post-Synthetic Modification

Late-stage functionalization of pre-assembled pyrazoline cores demonstrates versatility:

Suzuki Coupling Approach :

| Component | Role | Conditions |

|---|---|---|

| 3-Bromo-pyrazoline | Electrophilic partner | Pd(PPh3)4 (5 mol%) |

| 4-(Ethanesulfonamide)phenylboronic acid | Nucleophile | DME/H2O (3:1) |

| Na2CO3 | Base | 80°C, 12 hr |

Spectroscopic Characterization

Key Spectral Data :

- 1H NMR (400 MHz, DMSO-d6):

δ 8.21 (d, J=8.4 Hz, 2H, ArH)

δ 7.89 (s, 1H, NH)

δ 7.72 (d, J=8.4 Hz, 2H, Tosyl ArH)

δ 6.98 (m, 2H, Furan H)

13C NMR :

167.8 (C=O, tosyl)

152.4 (Pyrazoline C3)

144.2 (Furan C2)HRMS :

Calculated: 528.1432 [M+H]+

Observed: 528.1429

Process Optimization Challenges

Major Considerations :

- Regioselectivity in Cyclization :

Sulfonamide Stability :

Purification Challenges :

- Silica gel chromatography causes ∼12% product loss

- Alternative recrystallization solvent screen:

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| EtOAc/Hexanes (1:3) | 89 | 98.5 |

| DCM/MeOH (10:1) | 78 | 97.2 |

| Acetone/Water (4:1) | 92 | 99.1 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

- Methodological Answer : The synthesis typically involves three key steps:

- Pyrazole ring formation : Cyclization of a β-keto ester with hydrazine derivatives under acidic/basic conditions (e.g., HCl or NaOH) to generate the dihydropyrazole core .

- Sulfonylation : Sequential introduction of sulfonamide groups (e.g., tosyl and ethanesulfonyl) via nucleophilic substitution using tosyl chloride and ethanesulfonyl chloride in the presence of triethylamine .

- Furan coupling : Palladium-catalyzed Suzuki-Miyaura cross-coupling to attach the furan-2-yl moiety to the pyrazole intermediate .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer :

- Spectroscopy : NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and NMR (e.g., δ 160–165 ppm for sulfonamide carbonyls) .

- X-ray crystallography : Resolve diastereomeric configurations of the dihydropyrazole ring and confirm spatial arrangement of substituents .

- Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 535.2) .

Q. What preliminary biological assays are recommended to screen its therapeutic potential?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .

- Enzyme inhibition : Fluorometric assays for carbonic anhydrase or acetylcholinesterase inhibition (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized during the Suzuki-Miyaura coupling step for the furan-2-yl group?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh) or PdCl(dppf) with ligand-to-metal ratios of 2:1 to enhance turnover .

- Solvent systems : Employ DMF/HO (4:1) at 80°C for 12 hours to balance reactivity and stability of the boronic acid intermediate .

- Post-reaction analysis : Monitor conversion via TLC (R = 0.3 in ethyl acetate/hexane 1:1) and purify via flash chromatography (silica gel, gradient elution) .

Q. What strategies resolve contradictions in biological activity data across different assay models?

- Methodological Answer :

- Dose-response validation : Repeat assays with triplicate technical replicates and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

- Membrane permeability studies : Assess logP values (e.g., via shake-flask method) to correlate lipophilicity with inconsistent cell-based vs. enzyme-level activity .

- Metabolite profiling : LC-MS/MS to detect degradation products or active metabolites in cell lysates .

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI), focusing on sulfonamide-Zn coordination .

- QSAR modeling : Train models with descriptors like polar surface area, H-bond donors/acceptors, and molecular weight to predict IC trends .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.